2-(3,7-Dimethyloctoxy)-5-methoxyterephthalaldehyde
Overview
Description
2-(3,7-Dimethyloctoxy)-5-methoxyterephthalaldehyde is an organic compound with the molecular formula C28H46O4. It is a derivative of terephthalaldehyde, featuring two distinct functional groups: a methoxy group and a dimethyloctoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,7-Dimethyloctoxy)-5-methoxyterephthalaldehyde typically involves the alkylation of terephthalaldehyde derivatives. One common method includes the reaction of terephthalaldehyde with 3,7-dimethyloctanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(3,7-Dimethyloctoxy)-5-methoxyterephthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and dimethyloctoxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-(3,7-Dimethyloctoxy)-5-methoxyterephthalic acid.
Reduction: 2-(3,7-Dimethyloctoxy)-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(3,7-Dimethyloctoxy)-5-methoxyterephthalaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of 2-(3,7-Dimethyloctoxy)-5-methoxyterephthalaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde
- 1,4-Bis(bromomethyl)-2-(3,7-dimethyloctyloxy)-5-methoxybenzene
- 3,7-Dimethyloct-6-enal
Uniqueness
Its structural features make it particularly suitable for use in organic electronics and materials science .
Properties
IUPAC Name |
2-(3,7-dimethyloctoxy)-5-methoxyterephthalaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-14(2)6-5-7-15(3)8-9-23-19-11-16(12-20)18(22-4)10-17(19)13-21/h10-15H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIUNLMDSXJBFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC1=CC(=C(C=C1C=O)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403588 | |
Record name | 2-(3,7-dimethyloctoxy)-5-methoxyterephthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207394-56-7 | |
Record name | 2-(3,7-dimethyloctoxy)-5-methoxyterephthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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